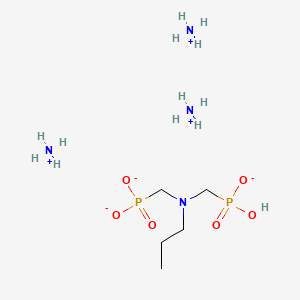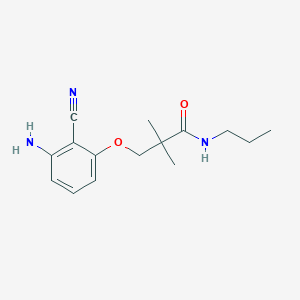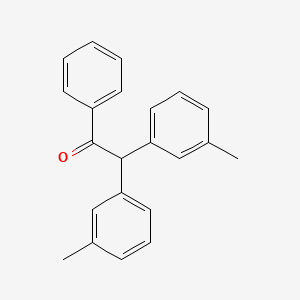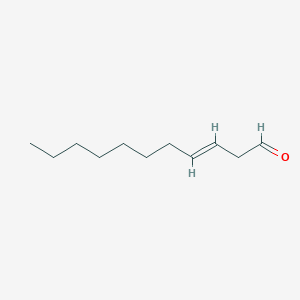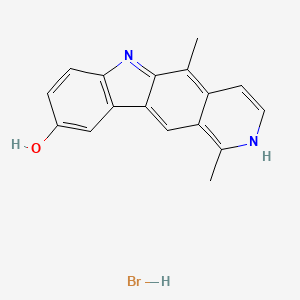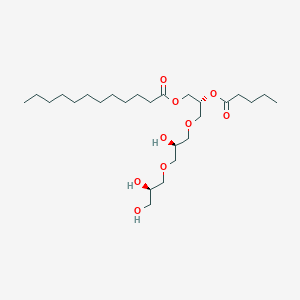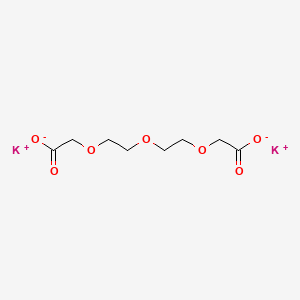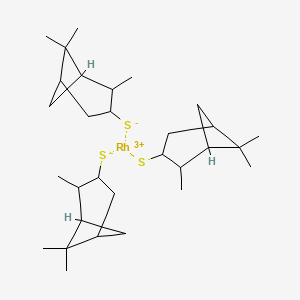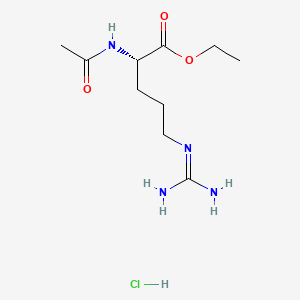![molecular formula C28H26Cl2N6O4 B12685265 N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] CAS No. 40366-31-2](/img/structure/B12685265.png)
N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes a phenylenebis core, which is linked to two 4-chloro-O-tolyl groups through azo linkages, and further connected to 3-oxobutyramide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-O-toluidine, followed by coupling with 1,4-phenylenediamine. The resulting intermediate is then reacted with acetoacetic acid derivatives to form the final product. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] involves its interaction with molecular targets through its azo and amide groups. The azo groups can undergo redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Phenylenebis(2-chloroacetamide): Similar in structure but lacks the azo groups, resulting in different chemical properties and applications.
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: Contains chloromethyl groups instead of chloro-O-tolyl groups, leading to variations in reactivity and use.
Uniqueness
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] is unique due to its combination of azo and amide groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
Properties
CAS No. |
40366-31-2 |
|---|---|
Molecular Formula |
C28H26Cl2N6O4 |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
2-[(4-chloro-2-methylphenyl)diazenyl]-N-[4-[[2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C28H26Cl2N6O4/c1-15-13-19(29)5-11-23(15)33-35-25(17(3)37)27(39)31-21-7-9-22(10-8-21)32-28(40)26(18(4)38)36-34-24-12-6-20(30)14-16(24)2/h5-14,25-26H,1-4H3,(H,31,39)(H,32,40) |
InChI Key |
PWDKCWAYHGWCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


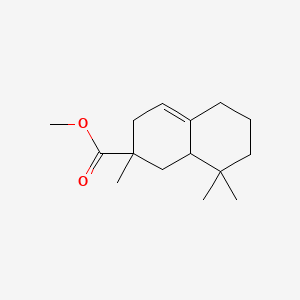
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

